3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a diazepane and a cyclopropanesulfonyl group
Preparation Methods
The synthesis of 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazine ring.
Scientific Research Applications
3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of key signaling pathways in cells .
Comparison with Similar Compounds
Similar compounds include other pyrazine derivatives and diazepane-containing molecules. Compared to these, 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- Pyrazinecarbonitrile
- Pyrrolopyrazine derivatives
- 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile .
Properties
Molecular Formula |
C13H17N5O2S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
3-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H17N5O2S/c14-10-12-13(16-5-4-15-12)17-6-1-7-18(9-8-17)21(19,20)11-2-3-11/h4-5,11H,1-3,6-9H2 |
InChI Key |
YAUVEWHAVVTJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=CN=C3C#N |
Origin of Product |
United States |
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